molecular formula C19H18O4 B1294455 Fluorene-9,9-dipropionic acid CAS No. 4425-95-0

Fluorene-9,9-dipropionic acid

Cat. No. B1294455
CAS RN: 4425-95-0
M. Wt: 310.3 g/mol
InChI Key: HVIAEALBBMNFIW-UHFFFAOYSA-N
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Description

Fluorene-9,9-dipropionic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique properties and applications, particularly in the field of luminescent materials and organic electronics. The research on fluorene derivatives has shown their potential as acid-sensing fluorophores, intermediates in bacterial catabolism, and as precursors for the synthesis of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives has been achieved through various methods. For instance, 9-(cycloheptatrienylidene)fluorene derivatives were synthesized using Suzuki or Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Another approach involved the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids to produce fluorene-9-malonic acid and its derivatives under mild conditions . Additionally, 9,9-dimethyl-9H-fluoren-2-ylboronic acid was synthesized from fluorene using a sequence of bromination, methylation, and Grignard reaction, highlighting the versatility of fluorene as a starting material .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been extensively studied. For example, the crystal structure of 9-(diphenylmethylidene)fluorene revealed significant structural changes upon reduction, such as the stretching of the central carbon-carbon bond and the twisting of the molecular halves . Similarly, the structure of 9,9-dipropionitrilefluorene was determined through X-ray diffraction, showing that the fluorene system's three fused rings are almost coplanar, and the propionitrile groups are perpendicular to the fused-ring system .

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions that are crucial for their applications. The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives is an example of a chemical reaction that is useful for sensing applications in acidic environments . The bacterial catabolism of fluorene involves angular dioxygenation, leading to the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one, which is an intermediate and not a dead-end product, indicating its role in further metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The luminescent properties of these compounds make them suitable for the development of OLED materials, as demonstrated by the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid . The catalytic synthesis of 9,9-bis(4-hydroxyphenyl) fluorene using heteropoly acid highlights the importance of environmentally friendly catalysts in chemical synthesis and the potential for high purity and yield of the final product .

Scientific Research Applications

1. Structural and Crystallographic Studies

Fluorene-9,9-dipropionic acid and its derivatives exhibit interesting structural properties. For instance, in the fluorene ring system, the ethoxycarbonyl-ethyl groups are nearly perpendicular to the fluorene plane, which is significant for understanding molecular interactions and crystal structures (Hu, Liu, Tian, Liu, & Liu, 2006).

2. Applications in Organic Electronics

Fluorene-based oligomers, using 9,9-dialkyl-functionalized fluorenes as monomers, have been developed to enhance the thermal stability of hole-transport materials in organic light-emitting diodes (OLEDs). These oligomers exhibit high glass-transition temperatures, making them suitable for use in electronic devices (Kimura, Kurata, Sawaki, Toba, Enokida, & Takagi, 2007).

3. Photophysical Properties

Diphenylaminofluorene-based materials demonstrate significant photophysical properties, including two-photon absorption spectra, making them potential candidates for applications in photonics and optoelectronics (Belfield, Morales, Hales, Hagan, Stryland, Chapela, & Percino, 2004).

4. Environmental Applications

The oxidation of fluorene by fungal cultures, specifically Phanerochaete chrysosporium, has been studied. This process is significant in understanding the biodegradation of polycyclic aromatic hydrocarbons, an important environmental consideration (Bogan, Lamar, & Hammel, 1996).

Safety And Hazards

Fluorene derivatives can pose certain hazards. For instance, 9-Fluorenone, a related compound, is classified as an eye irritant and a long-term aquatic hazard .

Future Directions

Fluorene-9,9-dipropionic acid and its derivatives have potential applications in various fields. For instance, 4,4′-(9-Fluorenylidene) diphenol, also known as BHPF and fluorene-9-bisphenol, is a novel bisphenol A substitute used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .

properties

IUPAC Name

3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIAEALBBMNFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196083
Record name Fluorene-9,9-dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorene-9,9-dipropionic acid

CAS RN

4425-95-0
Record name 9H-Fluorene-9,9-dipropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene-9,9-dipropionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Fluorenedipropionic acid
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Record name Fluorene-9,9-dipropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Drumm, A Bilic, Y Tachibana, A Miller… - Physical Chemistry …, 2015 - pubs.rsc.org
Dye-sensitised solar cells (DSSCs) have sparked considerable interest over two decades. Recently, a method of polymer-wire sensitisation was demonstrated; the polymer is suggested …
Number of citations: 8 pubs.rsc.org

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